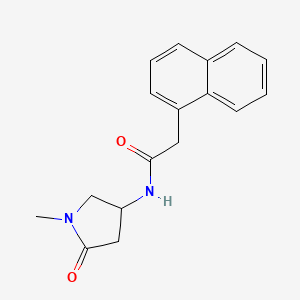
3,3-Dimethylbutyl methanesulfonate
Descripción general
Descripción
3,3-Dimethylbutyl methanesulfonate: is an organic compound with the molecular formula C₇H₁₆O₃S. It is a methanesulfonate ester derived from 3,3-dimethylbutanol and methanesulfonic acid. This compound is known for its applications in organic synthesis and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutyl methanesulfonate can be synthesized through the esterification of 3,3-dimethylbutanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylbutyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as halides, alkoxides, and amines can react with this compound under mild to moderate conditions.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are typically the substituted derivatives of this compound, depending on the nucleophile used.
Elimination Reactions: The major product is usually an alkene formed by the removal of the methanesulfonate group.
Aplicaciones Científicas De Investigación
3,3-Dimethylbutyl methanesulfonate has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving alkylation reactions, which are important in understanding DNA and protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylbutyl methanesulfonate involves the alkylation of nucleophilic sites in organic molecules. The methanesulfonate group acts as a leaving group, allowing the 3,3-dimethylbutyl moiety to form covalent bonds with nucleophiles. This process is crucial in many synthetic and biological applications .
Comparación Con Compuestos Similares
- 3,3-Dimethylbutyl chloride
- 3,3-Dimethylbutyl bromide
- 3,3-Dimethylbutyl tosylate
Comparison: 3,3-Dimethylbutyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to halides like chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, it is less toxic and more environmentally friendly compared to tosylates .
Propiedades
IUPAC Name |
3,3-dimethylbutyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTROTZBSDPXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2399380.png)




![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2399385.png)

![Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2399387.png)
![3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2399390.png)

![(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2399398.png)

